

Ethyl 2-nitrothiophene-3-acetate molecular weight

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Compound of Interest

Compound Name: Ethyl 2-nitrothiophene-3-acetate

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An In-depth Technical Guide to **Ethyl 2-nitrothiophene-3-acetate**

This technical guide provides a comprehensive overview of **Ethyl 2-nitrothiophene-3-acetate**, a thiophene derivative of interest to researchers and professionals in drug development and organic synthesis. Due to its role as a key intermediate in the synthesis of various biologically active molecules, understanding its properties and synthetic pathways is crucial. This document outlines its physicochemical characteristics, detailed experimental protocols for its synthesis and subsequent reactions, and a visualization of its synthetic pathway.

Chemical Properties and Data

Ethyl 2-nitrothiophene-3-acetate is a substituted thiophene compound. While specific experimental data for this molecule is not widely available in public databases, its fundamental properties can be reliably calculated based on its molecular structure. These calculated values provide a strong foundation for its use in research and development.



Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₄ S	Calculated
Molecular Weight	215.23 g/mol	Calculated[1][2]
IUPAC Name	Ethyl 2-(2-nitrothiophen-3-yl)acetate	Nomenclature
CAS Number	Not available	-
Physical State	Solid (Predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in organic solvents (Predicted)	-

Synthesis and Experimental Protocols

The primary synthetic route to **Ethyl 2-nitrothiophene-3-acetate** involves the nitration of Ethyl thiophene-3-acetate. This compound serves as a valuable intermediate, for instance, in the synthesis of Ethyl 2-aminothiophene-3-acetate, a precursor for various bioactive compounds.

Synthesis of Ethyl 2-nitrothiophene-3-acetate

This protocol is based on established methods for the nitration of thiophene derivatives.

Materials:

- Ethyl thiophene-3-acetate
- Acetic anhydride
- Fuming nitric acid (or a mixture of concentrated nitric and sulfuric acids)
- Ice
- Sodium bicarbonate solution



- Organic solvent (e.g., dichloromethane or diethyl ether)
- · Anhydrous magnesium sulfate

Procedure:

- Dissolve Ethyl thiophene-3-acetate in acetic anhydride in a round-bottom flask.
- Cool the mixture in an ice bath to 0-5 °C with constant stirring.
- Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, continue stirring the mixture at a low temperature for 1-2 hours.
- Pour the reaction mixture onto crushed ice and stir until the ice has melted.
- Neutralize the mixture with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography or recrystallization to obtain pure Ethyl
 2-nitrothiophene-3-acetate.

Reduction to Ethyl 2-aminothiophene-3-acetate

This protocol outlines the reduction of the nitro group to an amine, a common transformation in organic synthesis.

Materials:

Ethyl 2-nitrothiophene-3-acetate



- Reducing agent (e.g., tin(II) chloride dihydrate, iron powder in acidic medium, or catalytic hydrogenation with Pd/C)
- Solvent (e.g., ethanol, ethyl acetate, or acetic acid)
- Sodium bicarbonate solution
- Organic solvent for extraction
- Anhydrous sodium sulfate

Procedure using Tin(II) Chloride:

- Dissolve **Ethyl 2-nitrothiophene-3-acetate** in ethanol in a round-bottom flask.
- Add an excess of tin(II) chloride dihydrate to the solution.
- Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and pour it into ice water.
- Basify the mixture with a saturated sodium bicarbonate solution until a precipitate of tin salts forms.
- Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and evaporate the solvent to yield Ethyl 2-aminothiophene-3-acetate.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic workflow from the starting material to the final amino compound, highlighting the key intermediate, **Ethyl 2-nitrothiophene-3-acetate**.





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Caption: Synthetic pathway of Ethyl 2-aminothiophene-3-acetate.

Potential Applications in Drug Development

Thiophene derivatives are a well-established class of compounds in medicinal chemistry, with applications as antibacterial, antifungal, anti-inflammatory, and anticancer agents. The amino group in Ethyl 2-aminothiophene-3-acetate serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. The introduction of a nitro group, as in **Ethyl 2-nitrothiophene-3-acetate**, is a critical step in functionalizing the thiophene ring for the development of novel therapeutics.

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References

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